1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one
Description
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one is a nitroketone derivative featuring a 1,3-dioxolane ring fused to a nonan-3-one backbone with a nitro (-NO₂) substituent at the C2 position.
Properties
CAS No. |
93297-91-7 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)-2-nitrononan-3-one |
InChI |
InChI=1S/C12H21NO5/c1-2-3-4-5-6-11(14)10(13(15)16)9-12-17-7-8-18-12/h10,12H,2-9H2,1H3 |
InChI Key |
QPTAUKDRULTPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CC1OCCO1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one typically involves large-scale acetalization and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds or amines.
Scientific Research Applications
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one involves its interaction with molecular targets through its nitro and dioxolane functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dioxolane ring can participate in various chemical transformations . These interactions can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Chain Length: The target compound has a longer aliphatic chain (nonanone) compared to shorter analogs like 1-(1,3-dioxolan-2-yl)acetone, which may reduce volatility and increase lipophilicity .
- Substituent Effects : The C2-nitro group in the target compound contrasts with electron-withdrawing groups like chlorine () or fluorine (). Nitro groups typically enhance reactivity in nucleophilic substitutions or reductions.
- Ring Modifications : Compounds like 4-(3-nitrophenyl)-1,3-dioxolan-2-one () replace the aliphatic chain with an aromatic nitro group, altering conjugation and stability.
Key Observations :
Physicochemical Properties
| Property | 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one | 1,3-Dioxolan-2-one (Ethylene Carbonate) | 1-(1,3-Dioxolan-2-yl)acetone |
|---|---|---|---|
| Molecular Weight | 259.27 | 88.06 | 130.14 |
| Boiling Point | High (estimated) | 238°C | Not reported |
| Solubility | Likely low in water | Miscible in polar solvents | Moderate in organic solvents |
| Key Stabilizing Groups | Nitro, dioxolane | Cyclic carbonate | Dioxolane, ketone |
Sources :
Research Implications and Gaps
- Reactivity : The nitro group in the target compound may facilitate reactions like Michael additions or reductions, but experimental validation is needed.
- Safety : Structural analogs () underscore the need for toxicity studies, particularly for nitro and dioxolane-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
